(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a synthetic organic compound characterized by its unique structural features, including a morpholine ring with tert-butyl and ethyl substituents along with two carboxylate groups at the 3 and 4 positions. The molecular formula for this compound is C12H21N O4, and its molecular weight is approximately 245.27 g/mol. This compound exhibits distinct physicochemical properties due to steric hindrance from the tert-butyl group, enhancing its stability and selectivity in biological interactions.
(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can be sourced from various chemical suppliers, and its synthesis has been documented in several academic and industrial publications. The compound is of interest in medicinal chemistry, particularly for its potential applications in pharmaceuticals targeting the central nervous system.
This compound falls under the category of morpholine derivatives, which are known for their diverse biological activities. Morpholines are cyclic amines that often serve as building blocks in drug design due to their ability to interact with various biological targets.
The synthesis of (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate typically involves several key steps:
In industrial applications, continuous flow reactors are often utilized to scale up production while maintaining consistent quality and yield.
The synthetic routes may vary based on specific desired properties or yields, but generally involve controlling reaction conditions such as temperature and pressure to optimize product formation.
The molecular structure of (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate features a morpholine ring that contributes to its pharmacological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound's interactions with biological targets.
(R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The unique substitution pattern enhances binding affinity and selectivity towards these targets, allowing it to modulate various biochemical pathways effectively. This modulation can lead to significant therapeutic effects by influencing metabolic pathways relevant to different diseases.
Relevant data on boiling point, melting point, and other specific physical constants may vary based on purity and synthesis methods used.
(R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate serves as a valuable building block in medicinal chemistry. Its applications include:
Enantioselective construction of the morpholine ring in (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate requires precise stereochemical control at C3. Modern catalytic methods leverage chiral catalysts to induce asymmetry during ring formation or functionalization. Chiral phosphoric acid (CPA) catalysts, such as 3,3'-bis(9-anthracenyl)-substituted BINOL-derived CPA (A9), enable electrophilic amination of prochiral intermediates with dibenzyl azodicarboxylate, achieving >97% ee in morpholine precursors [2]. This strategy exploits hydrogen-bonding interactions between the catalyst and substrate to direct enantioselective C–H amination, critical for establishing the (R)-stereocenter.
Alternative enzymatic approaches use lipase-catalyzed acylative desymmetrization of diols or diamines. For example, immobilized Candida antarctica lipase B (CAL-B) selectively acetylates one enantiomer of a morpholine-diol precursor, facilitating kinetic resolution with 90% ee. However, this method suffers from moderate yields (30–50%) and requires stoichiometric chiral auxiliaries [2] [8].
Table 1: Enantioselective Methods for Morpholine Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
CPA-catalyzed amination | A9 (10 mol%) | 97–99 | 88–91 | Diastereomeric equilibria |
Lipase resolution | CAL-B | 90 | 30–50 | Low yield, substrate-specific |
Ru-catalyzed hydrogenation | [(S,S)-Ts-DPEN]RuCl | 95 | 85 | Requires alkynyl precursors |
Fragment coupling via tandem hydroamination/asymmetric transfer hydrogenation offers improved efficiency. Aminoalkyne substrates undergo cyclization using Ru catalysts with (S,S)-Ts-DPEN ligands, where hydrogen bonding between the morpholine oxygen and catalyst dictates stereoselectivity (95% ee) [8]. This one-pot method is scalable and tolerates ester functionalities essential for dicarboxylate synthesis.
The 3,4-dicarboxylate motif in the target compound necessitates regioselective esterification and stereocontrol. Primary amine-amide bifunctional catalysts (e.g., C33) enable α-oxylation or amination of α-branched aldehydes—key precursors to morpholine dicarboxylates—using N-sulfonyl oxaziridines or azodicarboxylates (85–99% ee) [7]. The catalyst’s amide group directs E-enamine formation, ensuring facial selectivity during electrophilic attack at C4 of the morpholine ring.
Magnesium(II)-catalyzed decarboxylative aldol reactions install the tert-butyl carboxylate group enantioselectively. Chiral bis(oxazoline)-Mg complexes coordinate with β-keto esters, enabling asymmetric aldol addition to morpholine-4-carbaldehydes with 93% ee [6]. This method is critical for introducing the tert-butoxycarbonyl (Boc) group without racemization.
Electrochemical cyanation using 4-CN-pyridine achieves α-functionalization of morpholine esters under catalyst-free conditions. Paired electrolysis generates nucleophilic cyanide ions that displace halides at C3, followed by hydrolysis to carboxylic acid intermediates for esterification [8]. This strategy avoids transition metals, simplifying purification of pharmaceutical intermediates.
Multi-step synthesis of the target compound demands orthogonal protection of amines, alcohols, and carboxylates. Key strategies include:
Nitrogen protection: Trifluoroacetyl (TFA) groups shield morpholine nitrogens during carboxylate esterification. TFA is installed using trifluoroacetic anhydride/pyridine and removed by K₂CO₃/MeOH hydrolysis without affecting esters [3] [5]. For acid-sensitive intermediates, benzyloxycarbonyl (Cbz) protection enables Pd/C-catalyzed hydrogenolytic deprotection [5].
Carboxylate protection: tert-Butyl esters are introduced via Boc₂O/DMAP catalysis, leveraging their stability toward nucleophiles and mild acidolysis (TFA/CH₂Cl₂) for deprotection [5]. Ethyl esters remain intact under these conditions, allowing sequential deprotection.
Table 2: Protecting Group Strategies for Morpholine Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Amine (N) | Trifluoroacetyl | (CF₃CO)₂O, pyridine | K₂CO₃/MeOH or NaBH₄ | Stable to Lewis acids |
Carboxylate (C3) | tert-Butyl | Boc₂O, DMAP | TFA/DCM or HCl/dioxane | Orthogonal to ethyl esters |
Carboxylate (C4) | Ethyl | EtOH, DCC/DMAP | LiOH/THF-H₂O | Base-labile |
Hydroxyl | Trimethylsilyl | TMSCl, imidazole | F⁻ (TBAF) or pH 7 buffer | Acid/base-sensitive |
Orthogonal deprotection sequences prevent undesired side reactions. For example, TFA removal precedes ethyl ester saponification to avoid tert-butyl ester cleavage. Silyl ethers (e.g., TMS) protect alcohol intermediates during C–N bond formation and are cleaved by fluoride ions without impacting esters [1] [3].
Fragment assembly optimizes efficiency in synthesizing the disubstituted morpholine core. Key methodologies include:
Wacker-type oxidative cyclization: Pd(DMSO)₂(TFA)₂ catalyzes aerobic cyclization of amino alcohols with allyl carboxylates, forming 2,6-disubstituted morpholines. This method couples tert-butyl glyoxylate with N-protected ethanolamines at 80°C, achieving 75% yield with complete diastereoselectivity [8]. The catalyst’s low acidity prevents ester hydrolysis.
Tsuji-Trost allylation/Fe(III)-cyclization: A one-pot sequence combines Pd(0)-catalyzed allylic alkylation of ethyl glycinate with vinyloxiranes, followed by FeCl₃-mediated heterocyclization. This yields 2,3,5-trisubstituted morpholines (82% yield, >20:1 dr) [8]. The iron catalyst promotes epoxide ring-opening and intramolecular amidation, constructing the morpholine ring while retaining both carboxylates.
Silicon amine protocol (SLAP): Photocatalytic coupling of aldehydes with N-(silyl)amino alcohols under continuous flow forms morpholine precursors. An organic photocatalyst (tetraphenylporphyrin, TPP) and Sc(OTf)₃ additive enable radical-mediated C–N bond formation, appending carboxylate fragments at C3/C4 [8]. This method is ideal for acid-sensitive intermediates.
Table 3: Fragment Coupling Approaches
Method | Catalyst/Reagents | Bond Formed | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Wacker oxidation | Pd(DMSO)₂(TFA)₂, O₂ | C–O/C–N | 75 | >95:5 dr |
Tsuji-Trost/Fe(III) cascade | Pd(PPh₃)₄, FeCl₃ | C–C/C–N | 82 | >20:1 dr |
Photocatalytic SLAP | TPP, Sc(OTf)₃, blue light | C–N | 68 | N/A (achiral) |
For stereospecific coupling, chiral pool synthesis integrates (R)-epichlorohydrin with diethyl iminodiacetate. SN₂ ring-opening followed by base-induced cyclization yields the (R)-morpholine-3,4-dicarboxylate core with >99% ee [5]. This approach leverages existing chirality but requires resolution if racemic epoxides are used.
Compounds Referenced in Article:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8